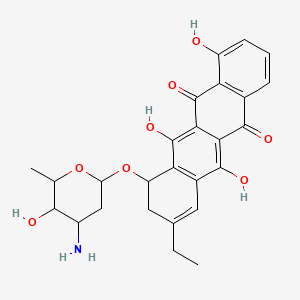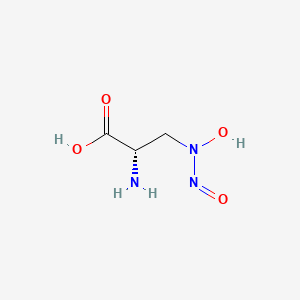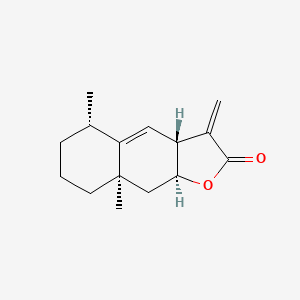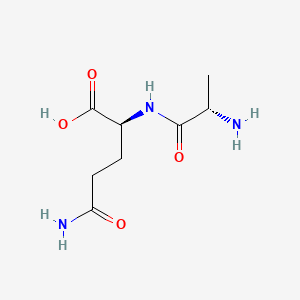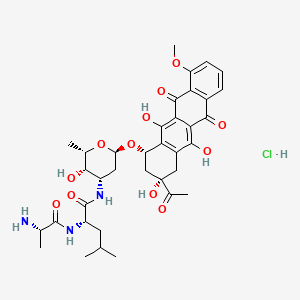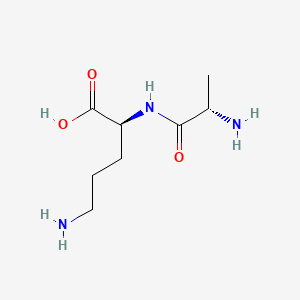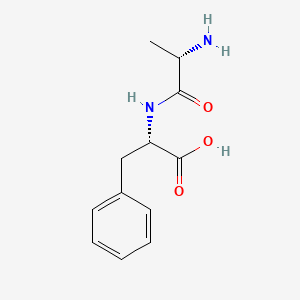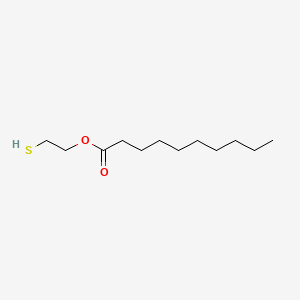
2-Mercaptoethyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mercaptoethyl decanoate is a biochemical.
Wissenschaftliche Forschungsanwendungen
DNA Extraction Interference
2-Mercaptoethanol, a component related to 2-Mercaptoethyl decanoate, can interfere with the DNA extraction process. In a study, it was found that its presence in lysis buffer hindered DNA extraction from freshwater microalgae, resulting in poor DNA integrity. This suggests that using 2-Mercaptoethyl decanoate in DNA extraction protocols could be detrimental for isolating high-quality DNA from certain organisms (Yee et al., 2018).
Synthesis and Polymerization Applications
2-Mercaptoethyl methacrylate, synthesized from 2-Mercaptoethanol, has been explored for its potential as a chain transfer agent in radical polymerizations. The product's purity and identity were confirmed through various spectroscopic methods, indicating its applicability in polymer science (Knežević et al., 2005).
Microencapsulation for Thermal Energy Storage
In the field of energy, 2-Mercaptoethyl decanoate-related compounds like decanoic acid have been used in microencapsulation for thermal energy storage applications. This process aims to create leakage-free, thermally stable microcapsules for efficient energy storage (Konuklu et al., 2014).
Biobased Polyol Synthesis
The radical addition of 2-mercaptoethanol to oleic acid, a process related to 2-Mercaptoethyl decanoate, has been studied for synthesizing biobased polyols. This research has implications in the development of sustainable materials from vegetable oils (Desroches et al., 2011).
Mercury Species Extraction in Biological Samples
2-Mercaptoethanol has been used in a mild extraction method for determining mercury species in biological samples. This indicates the potential of related compounds like 2-Mercaptoethyl decanoate in similar extraction and analytical processes (Wang et al., 2007).
Eigenschaften
CAS-Nummer |
68928-33-6 |
|---|---|
Produktname |
2-Mercaptoethyl decanoate |
Molekularformel |
C12H24O2S |
Molekulargewicht |
232.38 g/mol |
IUPAC-Name |
2-sulfanylethyl decanoate |
InChI |
InChI=1S/C12H24O2S/c1-2-3-4-5-6-7-8-9-12(13)14-10-11-15/h15H,2-11H2,1H3 |
InChI-Schlüssel |
ZXNNPJMEFLZCMP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCCS |
Kanonische SMILES |
CCCCCCCCCC(=O)OCCS |
Aussehen |
Solid powder |
Andere CAS-Nummern |
68928-33-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-Mercaptoethyl decanoate; 2-sulfanylethyl decanoate; Decanoic acid, 2-mercaptoethyl ester. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate](/img/structure/B1664474.png)
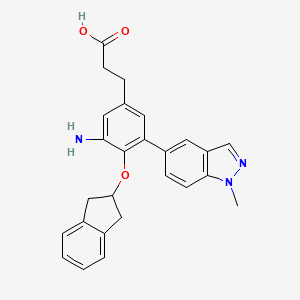
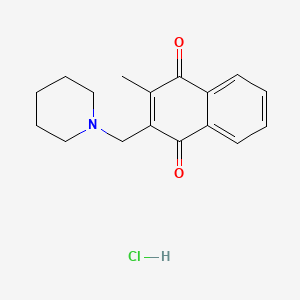
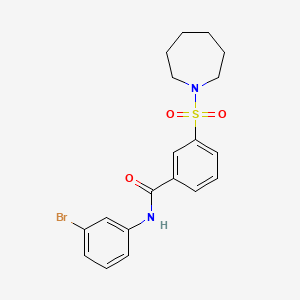
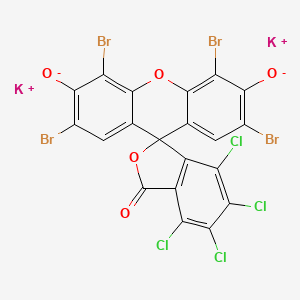
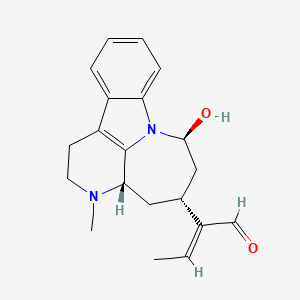
![methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate](/img/structure/B1664485.png)
